molecular formula C8H14ClNO2 B2834192 (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride CAS No. 2408937-58-4

(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride

Cat. No.: B2834192
CAS No.: 2408937-58-4
M. Wt: 191.66
InChI Key: RLRRAVZRAFRCGO-HNJRQZNRSA-N
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Description

(1S,6R)-2-Azabicyclo[420]octane-1-carboxylic acid;hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its rigid bicyclic framework, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic core.

    Introduction of the Nitrogen Atom: The nitrogen atom is introduced via an amination reaction, often using reagents like azides or amines.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.

    Catalysis: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups on the bicyclic framework.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Nucleophiles: Amines, thiols, halides.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.

    Substituted Derivatives: Products with new functional groups replacing existing ones.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Chiral Building Blocks: The compound’s stereochemistry makes it valuable in asymmetric synthesis.

Biology:

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its rigid structure.

    Receptor Ligands: Studied for binding to biological receptors.

Medicine:

    Pharmaceutical Development: Investigated for potential therapeutic applications, including as a precursor to drug candidates.

Industry:

    Material Science:

Mechanism of Action

The mechanism by which (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

    (1R,6S)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride: A stereoisomer with different spatial arrangement of atoms.

    2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride: A compound with a similar bicyclic structure but different ring size.

Uniqueness:

    Stereochemistry: The specific (1S,6R) configuration imparts unique properties compared to its stereoisomers.

    Bicyclic Framework: The rigid bicyclic structure provides distinct reactivity and binding characteristics.

This detailed overview covers the essential aspects of (1S,6R)-2-Azabicyclo[420]octane-1-carboxylic acid;hydrochloride, from its synthesis to its applications and unique properties

Properties

IUPAC Name

(1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-4-3-6(8)2-1-5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRRAVZRAFRCGO-HNJRQZNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC2(NC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC[C@@]2(NC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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